molecular formula C12H13NO5 B3151249 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid CAS No. 70767-64-5

1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid

Cat. No.: B3151249
CAS No.: 70767-64-5
M. Wt: 251.23 g/mol
InChI Key: BXAHDWSCWXHUOI-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid (molecular formula: C₁₂H₁₃NO₅) is a heterocyclic compound featuring a strained four-membered azetidine ring substituted with a benzyloxycarbonyl (Cbz) protecting group, a hydroxyl group, and a carboxylic acid moiety at the 3-position (Figure 1). This dual functionality (hydroxyl and carboxylic acid) and the Cbz group make it a versatile intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research. The compound’s structural rigidity and hydrogen-bonding capacity contribute to its utility in designing conformationally constrained analogs .

Properties

IUPAC Name

3-hydroxy-1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(15)12(17)7-13(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAHDWSCWXHUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid typically involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxycarbonyl group can also play a role in binding to active sites of enzymes, thereby modulating their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogs differing in ring size, substituents, or protecting groups:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Applications References
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid (Target) C₁₂H₁₃NO₅ ~235.24 Azetidine ring, Cbz, -OH, -COOH at 3-position Peptide synthesis, constrained intermediates
1-[(Benzyloxy)carbonyl]-3-(Boc-amino)azetidine-3-carboxylic acid C₁₇H₂₂N₂O₆ 350.37 Boc-protected amino group replaces -OH Orthogonal protection strategies in peptide synthesis
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid C₁₂H₁₅NO₃ 221.26 Pyrrolidine (5-membered ring) instead of azetidine Drug design for enhanced metabolic stability
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid C₁₂H₁₂FNO₄ 281.28 Fluorine replaces -OH Medicinal chemistry (improved stability, electronic effects)
Benzyl 3-hydroxyazetidine-1-carboxylate C₁₁H₁₃NO₃ 207.23 Lacks -COOH at 3-position Intermediate for further functionalization
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 Fmoc replaces Cbz Solid-phase peptide synthesis (base-labile protection)

Key Findings and Implications

Ring Size and Strain :

  • The azetidine ring (4-membered) in the target compound introduces significant ring strain compared to pyrrolidine (5-membered, ) or piperidine (6-membered, ). This strain enhances reactivity, making it useful for ring-opening reactions or as a rigid scaffold in drug design .
  • Cyclobutane-based analogs (e.g., ) exhibit even greater strain, which may limit stability but increase synthetic versatility .

Functional Group Effects :

  • Hydroxyl vs. Fluorine : Replacing the hydroxyl group with fluorine () enhances electronegativity and metabolic stability, a common strategy in fluorinated drug candidates .
  • Carboxylic Acid Removal : Compounds lacking the carboxylic acid (e.g., ) lose hydrogen-bonding capacity and acidity, limiting their use in conjugation reactions but enabling simpler derivatization .

Protecting Groups :

  • Cbz vs. Boc vs. Fmoc : The Cbz group (acid-stable) contrasts with Boc (acid-labile, ) and Fmoc (base-labile, ). These differences dictate their use in multi-step syntheses requiring orthogonal protection .

Pharmacological Relevance :

  • Fluorinated azetidines (e.g., ) are prioritized in CNS drug discovery due to improved blood-brain barrier penetration .
  • Pyrrolidine analogs () may offer better conformational flexibility for target binding in enzyme inhibitors .

Research Trends and Data Highlights

  • Synthetic Utility: The target compound’s dual functional groups enable diverse transformations, such as esterification of the carboxylic acid or deprotection of the Cbz group under hydrogenolysis .
  • Fluorination Strategies : Fluorinated derivatives (e.g., ) are increasingly explored for their enhanced bioavailability and resistance to oxidative metabolism .
  • Comparative Solubility: Hydroxyl and carboxylic acid groups in the target compound improve water solubility compared to non-polar analogs (e.g., ), though this may vary with pH .

Biological Activity

1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid (CAS No. 70767-64-5) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

  • Chemical Formula: C12H13NO5
  • Molecular Weight: 251.24 g/mol
  • IUPAC Name: 1-((benzyloxy)carbonyl)-3-hydroxyazetidine-3-carboxylic acid

The compound features an azetidine ring functionalized with a hydroxyl group and a benzyloxycarbonyl moiety, contributing to its unique reactivity and biological properties.

1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid exerts its biological effects primarily through interactions with specific enzymes and molecular targets:

  • Enzyme Inhibition: The compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can modulate lipid biosynthesis and enhance fatty acid oxidation, making it a candidate for metabolic disease therapies .
  • Matrix Metalloproteinases (MMPs): Research indicates that this compound may inhibit MMPs, which are involved in cancer metastasis and inflammatory diseases. By inhibiting these enzymes, the compound could potentially reduce tumor progression and inflammation.

In Vitro Studies

Several studies have assessed the biological activity of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid:

StudyFindings
Inhibition of ACCDemonstrated effective inhibition of both ACC1 and ACC2, leading to decreased malonyl-CoA levels in hepatocytes .
MMP InhibitionExhibited significant inhibition of MMP activity in cell lines associated with cancer metastasis.

In Vivo Studies

In vivo studies have further elucidated the compound's potential therapeutic applications:

  • Metabolic Disease Models: In obese Zucker rats, administration of the compound resulted in reduced hepatic malonyl-CoA levels, suggesting a beneficial effect on lipid metabolism .
  • Cancer Models: The compound's ability to inhibit MMPs was evaluated in animal models, showing promise in reducing tumor growth and metastasis.

Case Studies

  • ACC Inhibition in Obesity: A study published in the Journal of Medicinal Chemistry highlighted the development of small molecule inhibitors targeting ACC. Compounds similar to 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid showed a significant reduction in hepatic fat accumulation when administered to diet-induced obese rats, indicating potential for treating obesity-related metabolic disorders .
  • Anti-Cancer Properties: Another case study investigated the effects of this compound on human cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis in metastatic cancer cells through MMP inhibition.

Q & A

What are the recommended synthetic routes for preparing 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid, and what key parameters influence yield?

Basic
The compound is typically synthesized via carbamate protection of the azetidine nitrogen using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. Subsequent hydroxylation and carboxylation steps are performed under controlled pH (8–10) to avoid epimerization. Key parameters include reaction temperature (0–25°C), stoichiometric ratios of Cbz-Cl to azetidine (1.2:1), and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced
For optimizing enantiomeric purity, asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution during crystallization can be employed. Monitoring intermediates via HPLC (C18 column, 0.1% TFA/ACN mobile phase) ensures minimal byproducts. Contradictions in reported yields (e.g., 60–85%) may arise from residual moisture or competing N-alkylation side reactions, which require strict anhydrous conditions and stoichiometric control .

How should researchers handle discrepancies in spectral data (e.g., NMR, MS) during characterization?

Basic
Confirm the compound’s identity using a combination of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS). For NMR, expect peaks corresponding to the benzyloxy group (δ 7.2–7.4 ppm, multiplet), azetidine protons (δ 3.5–4.5 ppm), and carboxylic acid (δ ~12.5 ppm, broad). MS should show [M+H]⁺ or [M−H]⁻ ions matching the molecular formula (C₁₂H₁₃NO₅) .

Advanced
If unexpected peaks arise (e.g., δ 5.0–5.5 ppm suggesting ester hydrolysis), validate solvent purity and storage conditions. For HRMS deviations >2 ppm, recalibrate using internal standards or cross-check with alternative ionization modes (ESI vs. APCI). Contradictions between theoretical and observed data may indicate residual solvents or salt adducts, which require rigorous drying (vacuum, 40°C) or ion-exchange purification .

What safety protocols are critical when handling this compound in laboratory settings?

Basic
The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (nitrile gloves, goggles), fume hoods for weighing, and avoid dust generation. Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced
In case of accidental exposure, follow OSHA-recommended decontamination:

  • Skin contact : Wash with 10% NaHCO₃ solution to neutralize acidic byproducts.
  • Inhalation : Administer O₂ if respiratory irritation (H335) occurs.
    Monitor stability under long-term storage via periodic TLC (silica gel, EtOAc/hexane) to detect degradation products like free azetidine or benzoic acid derivatives .

How can researchers resolve low solubility issues during in vitro assays?

Advanced
The carboxylic acid moiety confers pH-dependent solubility. For cell-based studies:

  • Prepare stock solutions in DMSO (≤1% v/v final concentration).
  • Adjust assay buffer to pH 7.4 using 10 mM PBS or HEPES.
    If precipitation occurs, employ co-solvents (e.g., 5% PEG-400) or cyclodextrin encapsulation (5% w/v hydroxypropyl-β-cyclodextrin). Validate solubility via dynamic light scattering (DLS) .

What analytical methods are optimal for quantifying this compound in biological matrices?

Advanced
Use LC-MS/MS with a C8 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O/MeOH). For plasma samples, employ protein precipitation (acetonitrile:methanol, 4:1) followed by SPE (C18 cartridges). Calibration curves (1–1000 ng/mL) should account for matrix effects using isotopically labeled internal standards (e.g., ¹³C₆-carboxylic acid derivative) .

How does the steric hindrance of the benzyloxycarbonyl group influence reactivity in downstream modifications?

Advanced
The Cbz group’s steric bulk slows nucleophilic attacks on the azetidine ring. For functionalization (e.g., amide coupling):

  • Activate the carboxylic acid with HATU or EDCI/HOBt.
  • Use DMAP (5 mol%) to enhance acylation rates.
    Competing elimination reactions (forming azetidine olefins) can be minimized by maintaining low temperatures (0–5°C) and short reaction times (<2 hrs) .

What strategies mitigate racemization during synthetic steps involving the chiral 3-hydroxyazetidine center?

Advanced
Racemization is pH- and temperature-dependent. Key strategies:

  • Conduct carboxylation at pH 8.5 (NaHCO₃ buffer) and ≤20°C.
  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize the stereocenter.
    Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/EtOH 90:10) .

How should researchers address conflicting toxicity data in cellular assays?

Advanced
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content, cell passage number). Standardize protocols:

  • Pre-incubate cells in serum-free media 2 hrs before treatment.
  • Use ATP-based viability assays (e.g., CellTiter-Glo) to minimize interference from colored metabolites.
    Validate cytotoxicity mechanisms via caspase-3/7 activation assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid
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1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid

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